molecular formula C8H14Cl2N2O2 B3417961 Pyridoxamine-methyl-d3 dihydrochloride CAS No. 1173023-45-4

Pyridoxamine-methyl-d3 dihydrochloride

Cat. No.: B3417961
CAS No.: 1173023-45-4
M. Wt: 241.11 g/mol
InChI Key: HNWCOANXZNKMLR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyridoxamine-methyl-d3 dihydrochloride is an isotope-labeled analog of pyridoxamine , which is a form of vitamin B6 . The primary targets of this compound are the enzymes involved in the metabolism of amino acids and neurotransmitters .

Mode of Action

As a form of vitamin B6, this compound is converted to pyridoxal 5-phosphate in the body . This coenzyme plays a crucial role in the synthesis of amino acids, neurotransmitters such as serotonin and norepinephrine, sphingolipids, and aminolevulinic acid .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .

Pharmacokinetics

As a form of vitamin b6, it is expected to be water-soluble and absorbed by the body when taken orally

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a coenzyme in various biochemical reactions . Its deficiency in humans potentially causes sideroblastic anemia, weakness, insomnia, and neurological disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C . More research is needed to fully understand how other environmental factors might influence its action.

Preparation Methods

The preparation of pyridoxamine-methyl-d3 dihydrochloride involves several steps:

    Preparation of Pyridoxal Oxime: Pyridoxine hydrochloride is used as the initial raw material.

    Conversion to Pyridoxamine: Pyridoxal oxime is reacted with acetic acid and zinc to obtain an acetic acid solution containing pyridoxamine. The solution is then decompressed to reclaim the acetic acid, resulting in a slurry concentrate.

    Formation of Pyridoxamine Dihydrochloride: The pH of the pyridoxamine water solution is adjusted to alkaline to separate pyridoxamine. Water and hydrochloric acid are added after vacuum filtration, followed by decoloring and filtering to obtain the filtrate.

Chemical Reactions Analysis

Pyridoxamine-methyl-d3 dihydrochloride undergoes various chemical reactions, including:

Properties

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H/i1D3;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWCOANXZNKMLR-GXXYEPOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CN)CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703030
Record name 4-(Aminomethyl)-5-(hydroxymethyl)-2-(~2~H_3_)methylpyridin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-45-4
Record name 4-(Aminomethyl)-5-(hydroxymethyl)-2-(~2~H_3_)methylpyridin-3-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-45-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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